molecular formula C9H9FO B070142 3'-Fluoro-2'-methylacetophenone CAS No. 177942-47-1

3'-Fluoro-2'-methylacetophenone

Cat. No. B070142
M. Wt: 152.16 g/mol
InChI Key: XVVKIGRXVZJHKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Fluoro-2'-methylacetophenone-related compounds involves various strategies, including cyclization reactions and condensation processes. For instance, cyclization of 2-hydroxyacetophenone hydrazones leads to the formation of benzoxazinones, which can be further modified to introduce fluoromethyl groups, showcasing the versatility of related frameworks in synthesizing fluorinated compounds (Alkhathlan, 2003). Additionally, the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl) compounds via condensation of 4-fluoro-3-methyl acetophenone with benzaldehydes demonstrates the compound's utility in creating structurally diverse molecules (Balaji et al., 2015).

Molecular Structure Analysis

The molecular structure of 3'-Fluoro-2'-methylacetophenone and its derivatives has been studied through various spectroscopic techniques. For example, Schiff bases derived from 3-methyl-4-fluoroacetophenone and amino acids have been synthesized and characterized, indicating the compound's ability to form complex structures with potential applications in coordination chemistry (Singh et al., 2010).

Chemical Reactions and Properties

3'-Fluoro-2'-methylacetophenone participates in a variety of chemical reactions, demonstrating its versatility as a chemical intermediate. The RuH2(CO)(PPh3)3-catalyzed reaction involving the cleavage of an aryl carbon-nitrogen bond in aniline derivatives highlights the compound's reactivity and potential in organic synthesis (Ueno, Chatani, & Kakiuchi, 2007).

Physical Properties Analysis

The physical properties of 3'-Fluoro-2'-methylacetophenone derivatives, such as solubility and molar conductance, are crucial for their application in various fields. For instance, Pb(II) complexes derived from fluorinated Schiff bases exhibit specific solubility characteristics, which are essential for understanding their behavior in different solvents (Singh et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and the formation of complex structures, are fundamental to the application of 3'-Fluoro-2'-methylacetophenone in synthesis. The formation of Schiff bases and their coordination complexes provides insight into the compound's chemical behavior and its potential as a ligand in metal complexes (Singh et al., 2010).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds, including fused and five-, six-, seven-membered rings via multicomponent reactions .
  • Methods of Application: There are several methods for the preparation of acetophenone. One of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd (0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .
  • Results or Outcomes: Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . Furthermore, acetophenone is the main constituent of many natural compounds .

Microwave-Assisted Condensation Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: Acetophenone derivatives are used in microwave-assisted condensation reactions with activated methylene compounds and aldehydes .
  • Methods of Application: The reaction is catalyzed by boric acid under solvent-free conditions . This method is simple, healthy, and environmentally friendly due to the use of a non-toxic catalyst and a solvent-free procedure .
  • Results or Outcomes: A large variety of known or novel compounds have been prepared using this method . This includes substrates bearing acid or base-sensitive functional groups .

Use of Fluoropolymers in Research Labs

  • Scientific Field: Material Science
  • Application Summary: Fluoropolymers are commonly used in research labs for a variety of purposes. One of the most common applications is as a coating for lab equipment to provide chemical resistance and prevent contamination . They are also used in the construction of specialized containers for storing and handling hazardous materials safely .
  • Methods of Application: Fluoropolymers are used in the production of lab consumables such as tubing, seals, and gaskets .
  • Results or Outcomes: The use of fluoropolymers in university research labs offers several benefits. These materials are non-reactive, meaning they will not interfere with the experiments being conducted . They also have excellent thermal stability, ensuring consistent performance even at high temperatures . Furthermore, fluoropolymers are highly durable and resistant to wear and tear, making them a cost-effective choice for long-term use in research settings .

Safety And Hazards

“3’-Fluoro-2’-methylacetophenone” is harmful in contact with skin or if inhaled . It’s advised to wear protective gloves, clothing, and eye/face protection when handling this chemical . It’s also recommended to avoid release to the environment .

properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVKIGRXVZJHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-2'-methylacetophenone

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